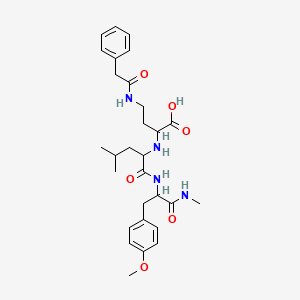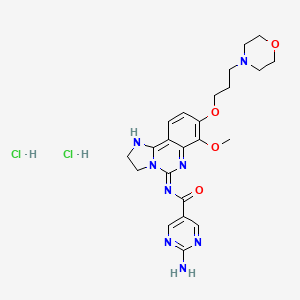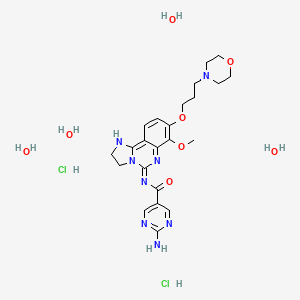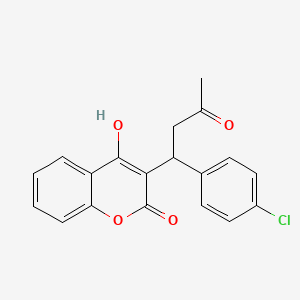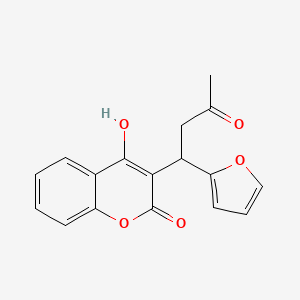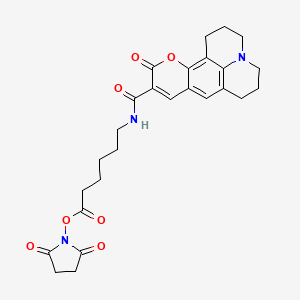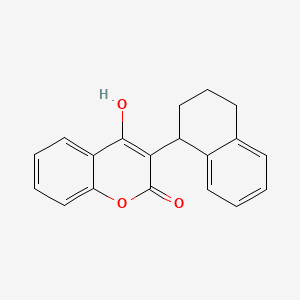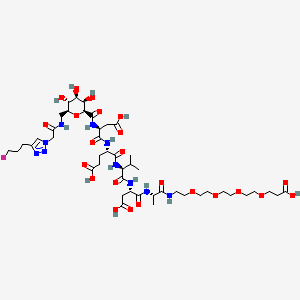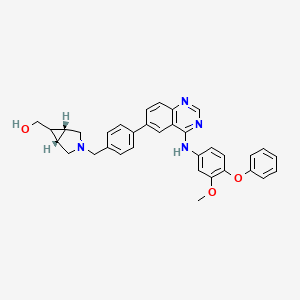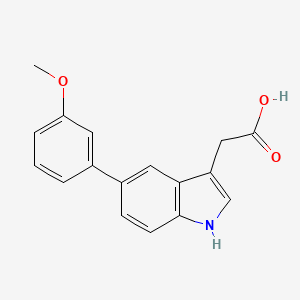
cvxIAA
説明
CvxIAA is an orthogonal auxin-TIR1 receptor pair . It triggers auxin signaling without interfering with endogenous auxin or TIR1/AFBs . This compound hijacks the downstream auxin signaling in vivo both at the transcriptomic level and in specific developmental contexts, only in the presence of a complementary, concave TIR1 (ccvTIR1) receptor . The this compound-ccvTIR1 system serves as a powerful tool for solving outstanding questions in auxin biology and for precise manipulation of auxin-mediated processes as a controllable switch .
Molecular Structure Analysis
This compound has a chemical formula of C17H15NO3 . Its exact mass is 281.11 and its molecular weight is 281.311 . More detailed structural analysis might require additional resources or tools.科学的研究の応用
オーキシン誘導性デグロン (AID) 技術
cvxIAA は、オーキシン誘導性デグロン (AID) 技術において重要な役割を果たします {svg_1}. このシステムでは、不安定化ペプチド、または「デグロン」が遺伝子工学によって標的タンパク質にタグ付けされます。 オーキシン受容体は、同じ細胞に外因的に発現し、Skp1-Cullin1-TIR1 (SCF TIR1) ユビキチンリガーゼ複合体の基質認識サブユニットとして機能します。 This compound は、SCF TIR1 ユビキチンリガーゼとデグロンタグ付きタンパク質を化学的な接着剤として架橋し、デグロンタグ付きタンパク質の迅速なポリユビキチン化とプロテアソーム分解につながります {svg_2}.
ケモジェネティックなプロテオリシスの制御
AID 技術は、this compound を使用して、プロテオリシスのケモジェネティックな制御を可能にします {svg_3}. この方法は、迅速で効率的な標的タンパク質分解を示し、長期のサイレンシングまたは CRISPR ノックアウト中に観察される二次的な副作用を回避し、動的な生物学的プロセスにおけるさまざまな標的タンパク質の機能に関する重要なメカニズム的洞察を提供してきました {svg_4}.
3. ヒトオーキシン誘導性デグロン細胞の生成 this compound は、高ホモ接合性デグロンタグ付け効率を持つヒトがん細胞株およびヒト胚性幹細胞株を迅速かつワンステップで生成するための手順である HiHo-AID2 の開発に使用されてきました {svg_5}. これは、最適化された AID2 システムと相同性指向修復エンハンサーに基づいています {svg_6}.
4. 内因性標的タンパク質の機能不活性化 this compound を使用する HiHo-AID2 システムは、ヒト胚性幹細胞およびヒト胚性幹細胞から分化させた細胞を含む 5 つの細胞株における 12 の内因性標的タンパク質の迅速かつ誘導可能な機能不活性化に適用されてきました。これらの標的タンパク質は、さまざまな発現レベルと機能を持ちます {svg_7}.
合成オーキシン受容体ペア
this compound は、天然オーキシンシグナル伝達とは直交して機能する合成オーキシン受容体ペアの一部です {svg_8}. これは、this compound の外因的な適用が、特定のエンジニアリングされた TIR1 を発現するトランスジェニック植物でのみ内因性オーキシンシグナル伝達を促進できることを意味します {svg_9}. この合成オーキシン受容体ペアは、オーキシン媒介生物学的イベントを解明するための有用なツールです {svg_10}.
農業および園芸への応用
合成 this compound 受容体ペアは、新しい農業/園芸ツールとして使用される可能性があります {svg_11}. このペアによって可能になる内因性オーキシンシグナル伝達の精密な制御は、単為結果、発根および開花を促進したり、果実の早期落下やジャガイモの発芽を防いだりするのに役立つ可能性があります {svg_12}.
作用機序
Target of Action
cvxIAA, a synthetic auxin, primarily targets the auxin receptor TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) which is part of an E3 ubiquitin ligase complex . This complex is crucial for the chemogenetic control of proteolysis . The TIR1/AFB receptors are F-box subunits of the SCF-type E3 ubiquitin ligase complex .
Mode of Action
This compound interacts with its target by binding to the TIR1/AFB receptors. This binding stabilizes the association between TIR1/AFB and the transcriptional repressor Auxin/INDOLE-3-ACETIC ACID (Aux/IAA). The SCFTIR1/AFB complex then transfers activated ubiquitin to Aux/IAA, targeting it for proteasomal degradation . This process liberates the transcription factors AUXIN-RESPONSE FACTORs for auxin-dependent transcription .
Biochemical Pathways
The interaction of this compound with the TIR1/AFB receptors affects the auxin signaling pathway. This pathway regulates the transcription of thousands of genes in a context-specific manner . The degradation of Aux/IAA repressors releases AUXIN-RESPONSE FACTORs, initiating gene expression . This mechanism explains how auxin can modulate transcription in the nucleus .
Pharmacokinetics
It’s known that this compound is used at 100- to > 1000-fold lower concentrations than iaa with both ostir1(f74g) and ostir1(f74a) mutants , suggesting a high potency and potential bioavailability.
Result of Action
The action of this compound results in rapid and efficient targeted protein degradation . This avoids secondary and side effects observed during long-term silencing or CRISPR knock-out . It also leads to the rapid and reversible inhibition of root growth . Furthermore, this compound triggers a response that is significantly slower than the this compound–ccvAFB1 system .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the phytohormone auxin, together with Aux/IAAs, stimulates cAMP production . This could mediate the effects of auxin, especially in fast-growing cells at the apical meristems or in polarized tip growth of pollen tubes, possibly via the modulation of Ca2+ and changes in the actin cytoskeleton .
将来の方向性
The cvxIAA-ccvTIR1 system serves as a powerful tool for solving outstanding questions in auxin biology and for precise manipulation of auxin-mediated processes as a controllable switch . This suggests that future research could focus on leveraging this system to further our understanding of auxin biology and develop new applications in this field.
生化学分析
Biochemical Properties
cvxIAA interacts with the auxin receptor TIR1, a subunit of the SKP1-Cullin-F-box (SCF) ubiquitin ligase complex . The binding of this compound to TIR1 stabilizes its association with AUXIN/INDOLE-3-ACETIC ACID (AUX/IAA) repressor proteins . This leads to the proteasome-mediated degradation of AUX/IAA proteins by the SCFTIR1 complex, which in turn releases auxin response factors (ARFs) to initiate gene expression .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by triggering an auxin response at the transcriptomic level and in specific developmental contexts . This includes effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding of this compound to TIR1 leads to the degradation of AUX/IAA proteins, which releases ARFs to initiate gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, root tissues show a response to this compound after 1 hour of treatment
Metabolic Pathways
This compound is involved in the auxin metabolic pathway, interacting with enzymes such as TIR1 and proteins like AUX/IAA
特性
IUPAC Name |
2-[5-(3-methoxyphenyl)-1H-indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-14-4-2-3-11(7-14)12-5-6-16-15(8-12)13(10-18-16)9-17(19)20/h2-8,10,18H,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAIVXZPAOBKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(C=C2)NC=C3CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2127037-35-6 | |
| Record name | cvxIAA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does cvxIAA interact with its target and what are the downstream effects?
A: 5-(3-methoxyphenyl)-IAA (this compound) functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). Its primary target is an engineered version of the plant protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1), specifically the variant TIR1F79G, also termed concaveTIR1 (ccvTIR1) [, ]. This compound exhibits enhanced binding affinity for ccvTIR1 compared to wild-type TIR1. This interaction promotes the formation of a complex between ccvTIR1 and AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins [, , ]. In the context of natural auxin signaling, this complex formation ultimately leads to the ubiquitination and degradation of Aux/IAA proteins, which act as transcriptional repressors. This degradation subsequently allows the expression of auxin-responsive genes, influencing various aspects of plant growth and development [, ].
Q2: Can you explain the structure-activity relationship (SAR) of this compound and how modifications to its structure impact its activity?
A: The development of this compound stemmed from efforts to identify synthetic auxin molecules capable of selectively activating engineered TIR1 variants. While the initial this compound demonstrated successful orthogonal interaction with ccvTIR1, researchers sought to enhance its potency. This led to the discovery of 5-adamantyl-IAA, termed pico_this compound, which displays a 1000-fold higher affinity for TIR1F79G compared to the original this compound []. This finding highlights the significant impact of modifications at the 5-position of the indole ring on binding affinity and activity. Further exploration revealed that TIR1F79A, when complexed with 5-adamantyl-IAA, binds to Aux/IAA proteins at picomolar concentrations, representing a remarkable 10,000-fold improvement over the initial this compound-ccvTIR1 pairing []. This emphasizes the crucial role of specific substitutions within both the synthetic auxin and the engineered TIR1 variant in achieving highly potent and selective interactions.
Q3: What are the potential applications of this compound in plant biology research?
A: this compound, particularly in conjunction with engineered TIR1 variants like ccvTIR1, provides a powerful tool for dissecting auxin signaling pathways in plants [, ]. Its orthogonal nature enables researchers to activate specific auxin responses without disrupting the endogenous auxin pathway []. This is particularly useful for studying auxin-mediated processes that are tightly regulated or occur in specific tissues or developmental stages. For instance, the this compound-ccvTIR1 system has been instrumental in uncovering the role of auxin in starch granule formation within root tips, a crucial aspect of root gravitropism []. By selectively activating auxin signaling, researchers could demonstrate that TIR1-mediated auxin signaling is essential for starch granule synthesis and the subsequent gravitropic response in roots []. This example highlights the potential of this compound as a tool to elucidate the intricacies of auxin biology and its diverse roles in plant development and adaptation.
Q4: What is the significance of the "fuzzy encounter complex" in the context of this compound and TIR1 interaction?
A: Research utilizing Nuclear Magnetic Resonance (NMR) spectroscopy has provided valuable insights into the dynamic interplay between this compound, TIR1, and Aux/IAA proteins []. These studies focused on the amino-terminal region of the Aux/IAA protein AXR3/IAA17, which contains the degron motif responsible for its interaction with TIR1. Surprisingly, this region of AXR3 was found to be intrinsically disordered, even within the assembled co-receptor complex []. This observation challenges the conventional view of rigid protein-protein interactions and suggests a more dynamic assembly process. Furthermore, the formation of the this compound-TIR1-Aux/IAA complex involves both auxin-dependent and -independent events []. This implies that this compound not only stabilizes the complex by acting as a "molecular glue" but may also influence the conformational landscape of the interacting proteins. The existence of this "fuzzy encounter complex" suggests a model where this compound binding to TIR1 initiates a cascade of conformational changes, ultimately leading to the formation of a stable complex competent for ubiquitination and degradation of Aux/IAA proteins [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


